4-(3,4-dichlorophenyl)-N-(2-phenylethyl)piperazine-1-carbothioamide
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Overview
Description
4-(3,4-DICHLOROPHENYL)-N~1~-PHENETHYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorophenyl group and a phenethyl group attached to a tetrahydropyrazinecarbothioamide core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-DICHLOROPHENYL)-N~1~-PHENETHYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the dichlorophenyl and phenethyl precursors. One common method involves the reaction of 3,4-dichlorophenylamine with phenethyl bromide in the presence of a base such as potassium carbonate. This is followed by the cyclization of the intermediate product with thiourea under acidic conditions to form the final tetrahydropyrazinecarbothioamide structure .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to minimize by-products and ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-DICHLOROPHENYL)-N~1~-PHENETHYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents like sodium methoxide or potassium cyanide
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, potassium cyanide, dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
4-(3,4-DICHLOROPHENYL)-N~1~-PHENETHYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes .
Mechanism of Action
The mechanism of action of 4-(3,4-DICHLOROPHENYL)-N~1~-PHENETHYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of monoamine oxidase, resulting in increased levels of neurotransmitters such as serotonin and dopamine. This mechanism is particularly relevant in the context of its potential antidepressant and neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines: These compounds share a similar dichlorophenyl group and have been studied for their triple reuptake inhibitor properties.
3-chloro-4-fluorophenyl-3,4-dichlorophenyl substituted thiocarbamides: These compounds have similar structural features and are used in various chemical reactions.
Uniqueness
4-(3,4-DICHLOROPHENYL)-N~1~-PHENETHYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .
Properties
Molecular Formula |
C19H21Cl2N3S |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-N-(2-phenylethyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C19H21Cl2N3S/c20-17-7-6-16(14-18(17)21)23-10-12-24(13-11-23)19(25)22-9-8-15-4-2-1-3-5-15/h1-7,14H,8-13H2,(H,22,25) |
InChI Key |
PWZLLRLYPZUDEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=S)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
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